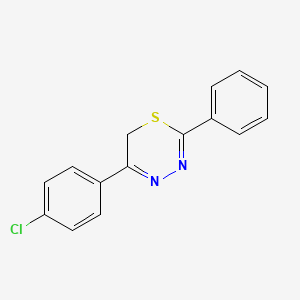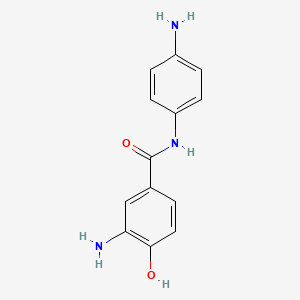![molecular formula C22H23NO B14514588 4-{[4-(Heptyloxy)phenyl]ethynyl}benzonitrile CAS No. 62856-11-5](/img/structure/B14514588.png)
4-{[4-(Heptyloxy)phenyl]ethynyl}benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[4-(Heptyloxy)phenyl]ethynyl]benzonitrile is an organic compound characterized by its unique structure, which includes a heptyloxy group attached to a phenyl ring, an ethynyl linkage, and a benzonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[[4-(Heptyloxy)phenyl]ethynyl]benzonitrile typically involves a multi-step process:
Formation of the Heptyloxyphenyl Intermediate: This step involves the alkylation of phenol with heptyl bromide in the presence of a base such as potassium carbonate to form 4-heptyloxyphenol.
Sonogashira Coupling Reaction: The 4-heptyloxyphenyl intermediate undergoes a Sonogashira coupling reaction with 4-bromobenzonitrile in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere using a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: While specific industrial production methods for 4-[[4-(Heptyloxy)phenyl]ethynyl]benzonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the benzonitrile moiety.
Oxidation and Reduction: The phenyl rings can participate in oxidation and reduction reactions, although these are less common due to the stability of the aromatic system.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Strong nucleophiles such as hydroxide ions can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate can be employed, although the reaction conditions need to be controlled to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce any reducible functional groups present.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized aromatic compounds.
Reduction Products: Reduction can yield partially or fully hydrogenated derivatives.
科学研究应用
4-[[4-(Heptyloxy)phenyl]ethynyl]benzonitrile has several applications in scientific research:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Materials Science: It is studied for its potential use in creating novel materials with specific optical and electronic characteristics.
Chemical Sensors: The compound’s unique structure makes it suitable for use in chemical sensors for detecting various analytes.
Biological Studies:
作用机制
The mechanism of action of 4-[[4-(Heptyloxy)phenyl]ethynyl]benzonitrile in its applications is primarily related to its electronic properties. The ethynyl linkage and the aromatic rings facilitate electron delocalization, making it an effective component in electronic devices. The heptyloxy group provides solubility and processability, which are crucial for practical applications.
属性
CAS 编号 |
62856-11-5 |
|---|---|
分子式 |
C22H23NO |
分子量 |
317.4 g/mol |
IUPAC 名称 |
4-[2-(4-heptoxyphenyl)ethynyl]benzonitrile |
InChI |
InChI=1S/C22H23NO/c1-2-3-4-5-6-17-24-22-15-13-20(14-16-22)8-7-19-9-11-21(18-23)12-10-19/h9-16H,2-6,17H2,1H3 |
InChI 键 |
QDUDQUGITZFJHV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCOC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


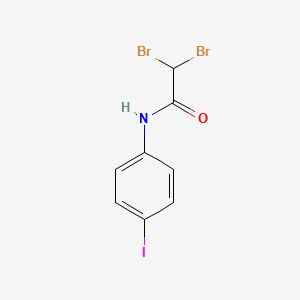
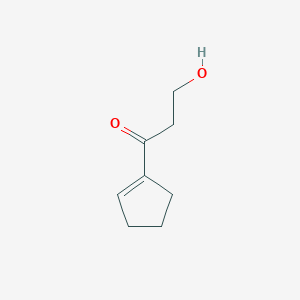
![2-{[(1-Benzothiophen-3-yl)sulfanyl]methyl}benzamide](/img/structure/B14514513.png)
![Benzyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B14514520.png)
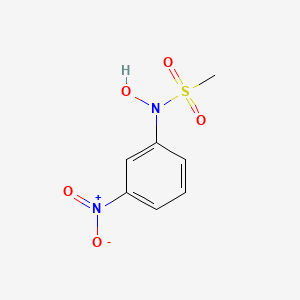
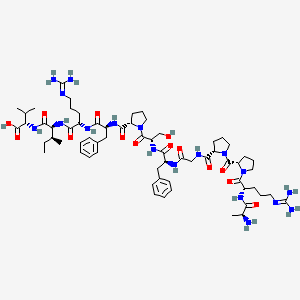
![6-Dodecyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-6-ium iodide](/img/structure/B14514539.png)
![2-Methylidene-3-{[4-(propan-2-yl)phenyl]methylidene}butanedioic acid](/img/structure/B14514551.png)
![Chloro[2-(1H-pyrazol-1-yl)phenyl]mercury](/img/structure/B14514553.png)
![Trimethyl{[1-phenyl-2-(trimethylsilyl)ethenyl]oxy}silane](/img/structure/B14514555.png)
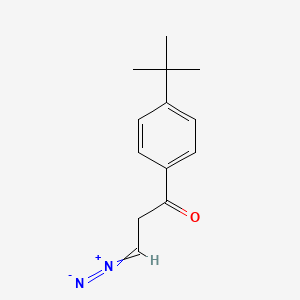
![3-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzene-1-sulfonic acid](/img/structure/B14514571.png)
